molecular formula C14H20BrN5O2 B12985289 tert-Butyl (S)-3-(3-bromo-4-cyano-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

tert-Butyl (S)-3-(3-bromo-4-cyano-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B12985289
M. Wt: 370.24 g/mol
InChI Key: CSLSZQAXTBKEEF-VIFPVBQESA-N
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Description

tert-Butyl (S)-3-(3-bromo-4-cyano-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-(3-bromo-4-cyano-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the pyrazole group through a series of substitution and coupling reactions. Common reagents used in these reactions include brominating agents, cyanating agents, and methylating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial for consistent product quality. Purification methods such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-(3-bromo-4-cyano-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the pyrazole ring.

Scientific Research Applications

tert-Butyl (S)-3-(3-bromo-4-cyano-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(3-bromo-4-cyano-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

tert-Butyl (S)-3-(3-bromo-4-cyano-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: can be compared with other similar compounds, such as:

  • tert-Butyl (S)-3-(3-chloro-4-cyano-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
  • tert-Butyl (S)-3-(3-bromo-4-cyano-5-(ethylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

These compounds share similar structural features but differ in the substituents on the pyrazole ring. The uniqueness of This compound

Properties

Molecular Formula

C14H20BrN5O2

Molecular Weight

370.24 g/mol

IUPAC Name

tert-butyl (3S)-3-[3-bromo-4-cyano-5-(methylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H20BrN5O2/c1-14(2,3)22-13(21)19-6-5-9(8-19)20-12(17-4)10(7-16)11(15)18-20/h9,17H,5-6,8H2,1-4H3/t9-/m0/s1

InChI Key

CSLSZQAXTBKEEF-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N2C(=C(C(=N2)Br)C#N)NC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C(=C(C(=N2)Br)C#N)NC

Origin of Product

United States

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